molecular formula C21H25N3O3 B4142266 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide CAS No. 824945-98-4

2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide

Cat. No. B4142266
CAS RN: 824945-98-4
M. Wt: 367.4 g/mol
InChI Key: MDKLOBHEKLMWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide acts as a competitive inhibitor of CaMKII by binding to the calmodulin-binding domain of the enzyme. This prevents calmodulin from binding to CaMKII, which in turn inhibits its activity. CaMKII is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory, making it an important target for scientific research.
Biochemical and Physiological Effects
Studies have shown that 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide can inhibit CaMKII activity in a dose-dependent manner, with higher doses resulting in greater inhibition. This has been shown to have a number of biochemical and physiological effects, including the inhibition of synaptic plasticity and the impairment of learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide in lab experiments is its high selectivity for CaMKII. This makes it a valuable tool for studying the role of CaMKII in various physiological processes. However, one limitation is that 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide can also inhibit other kinases, such as CaMKIV and myosin light chain kinase, at high concentrations.

Future Directions

There are several potential future directions for research involving 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide. One area of interest is the role of CaMKII in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the development of more selective inhibitors of CaMKII that do not inhibit other kinases at high concentrations. Finally, 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide could also be used to investigate the role of CaMKII in other physiological processes, such as muscle contraction and cell division.

Scientific Research Applications

2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to inhibit CaMKII activity in a dose-dependent manner, making it a valuable tool for studying the role of CaMKII in various physiological processes. 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide has also been used to investigate the effects of CaMKII inhibition on synaptic plasticity, learning, and memory.

properties

IUPAC Name

2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-23(17-11-7-4-8-12-17)21(25)19-15-18(24(26)27)13-14-20(19)22-16-9-5-3-6-10-16/h4,7-8,11-16,22H,2-3,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKLOBHEKLMWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213834
Record name 2-(Cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide

CAS RN

824945-98-4
Record name 2-(Cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824945-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide
Reactant of Route 2
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide
Reactant of Route 4
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.